
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one, also known as 2-Chloro-3-fluoropyrrolidine, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a precursor for numerous other compounds, including those used in drug synthesis.
Aplicaciones Científicas De Investigación
Biological Activity Profiling
Due to the presence of the pyrrolidine ring, this compound can be used to explore pharmacophore space and contribute to the stereochemistry of new molecules . This is crucial for understanding the biological activity and developing target-specific drugs.
Stereogenicity and Enantioselective Reactions
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can be synthesized. This allows researchers to study the effects of spatial orientation on biological interactions and develop enantioselective drugs .
Three-Dimensional Structural Analysis
The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, which is beneficial for the structural analysis of drug candidates. This “pseudorotation” phenomenon is essential for understanding the molecule’s interaction with biological targets .
Modification of Physicochemical Parameters
Incorporating the pyrrolidine scaffold into new compounds can significantly alter their physicochemical properties. This is important for optimizing ADME/Tox results for drug candidates .
Catalytic Properties in Chemical Reactions
The structure of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can be utilized in catalysis. For example, its derivatives could potentially influence the catalytic properties of metal complexes in reactions such as the oxygen evolution reaction (OER) .
Exploration of Steric Factors
Researchers can investigate the influence of steric factors on biological activity by modifying the substituents on the pyrrolidine ring. This helps in understanding the structure-activity relationship (SAR) of new compounds .
Design of Bioactive Molecules
Finally, the compound can guide medicinal chemists in designing new pyrrolidine compounds with varied biological profiles. By exploring different synthetic strategies and functionalizations, researchers can create novel bioactive molecules .
Mecanismo De Acción
Target of Action
Fluorinated compounds, such as this one, are often used in medicinal chemistry due to their unique physical, chemical, and biological properties . They are known to interact with various biological targets, influencing their function and leading to potential therapeutic effects .
Mode of Action
For instance, they can form hydrogen bonds with their targets, influence the pKa of neighboring functional groups, and modulate the lipophilicity and bioavailability of drugs .
Biochemical Pathways
Fluorinated compounds are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Fluorinated compounds are generally known to have good bioavailability and metabolic stability .
Result of Action
Fluorinated compounds are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Action Environment
The action of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets . Additionally, the presence of other molecules in the environment can also affect the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUIJFTBRJXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





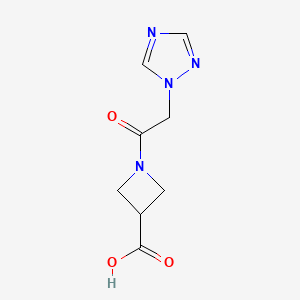

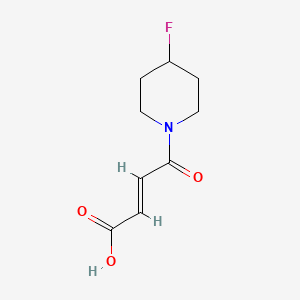



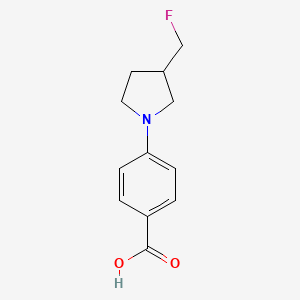

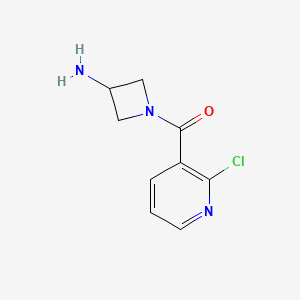
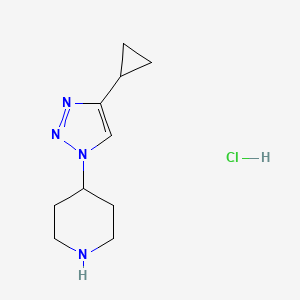
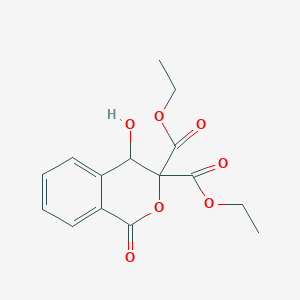
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)